

# 7-(Trifluoromethyl)quinoline molecular weight and formula

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## Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline

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An In-depth Technical Guide to **7-(Trifluoromethyl)quinoline**: Properties, Synthesis, and Characterization

**Authored by: A Senior Application Scientist**

## Abstract

The introduction of the trifluoromethyl (CF<sub>3</sub>) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of **7-(Trifluoromethyl)quinoline**, a key building block in the development of novel therapeutic agents and functional materials. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and outline robust analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

## Core Molecular Profile

**7-(Trifluoromethyl)quinoline** is a solid, crystalline compound under standard conditions.<sup>[1][2]</sup> The incorporation of the highly electronegative trifluoromethyl group onto the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.<sup>[3][4]</sup>

## Chemical Structure & Formula

The foundational identity of this molecule is rooted in its structure, which consists of a quinoline ring system substituted with a trifluoromethyl group at the 7th position.

Caption: Chemical structure of **7-(Trifluoromethyl)quinoline**.

## Quantitative Data Summary

A summary of the key physicochemical properties of **7-(Trifluoromethyl)quinoline** is presented in the table below for quick reference.

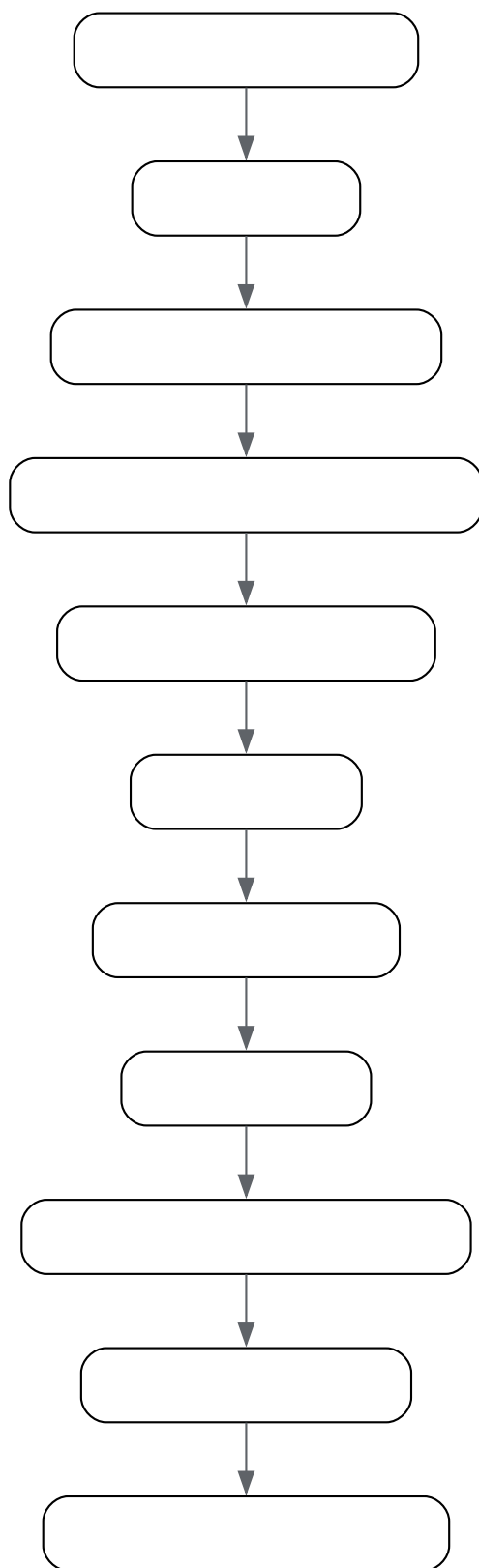
Property	Value	Source(s)
Molecular Formula	C10H6F3N	[1][2][5][6]
Molecular Weight	197.16 g/mol	[6][7][8]
CAS Number	325-14-4	[1][2][5]
Appearance	Pale cream to cream crystals or powder	[5]
Melting Point	65-67 °C	[3][8]
Boiling Point	236.6 °C (at 762 Torr)	[3][8]
Density	~1.311 g/cm <sup>3</sup>	[8]
pKa (Predicted)	2.55 ± 0.14	[8]

## Synthesis of 7-(Trifluoromethyl)quinoline

The synthesis of substituted quinolines can be achieved through various established methodologies. A common and effective approach for synthesizing 7-substituted quinolines is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

## Synthetic Workflow: Gould-Jacobs Reaction

The following diagram illustrates the general workflow for the synthesis of a **7-(Trifluoromethyl)quinoline** core structure.



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Caption: Generalized Gould-Jacobs synthesis workflow.

## Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of quinoline derivatives.<sup>[9]</sup>

### Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

- **Rationale:** The initial condensation and subsequent thermal cyclization form the core quinoline ring system. A high-boiling point solvent is crucial for achieving the necessary temperature for efficient intramolecular cyclization.
- **Procedure:**
  - In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
  - Heat the mixture to approximately 125 °C for 1-2 hours to facilitate the initial condensation reaction.
  - Add a high-boiling point solvent (e.g., Dowtherm A) and heat the mixture to 250-255 °C to induce thermal cyclization.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture and isolate the crude product. Purify by recrystallization.

### Step 2: Saponification and Decarboxylation

- **Rationale:** The ester group at the 3-position is removed in a two-step process. Saponification converts the ester to a carboxylate salt, which is then decarboxylated upon heating in an acidic medium.
- **Procedure:**
  - Suspend the product from Step 1 in an aqueous solution of sodium hydroxide.
  - Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

- Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
- Heat the acidic mixture to induce decarboxylation, yielding 4-hydroxy-7-(trifluoromethyl)quinoline.

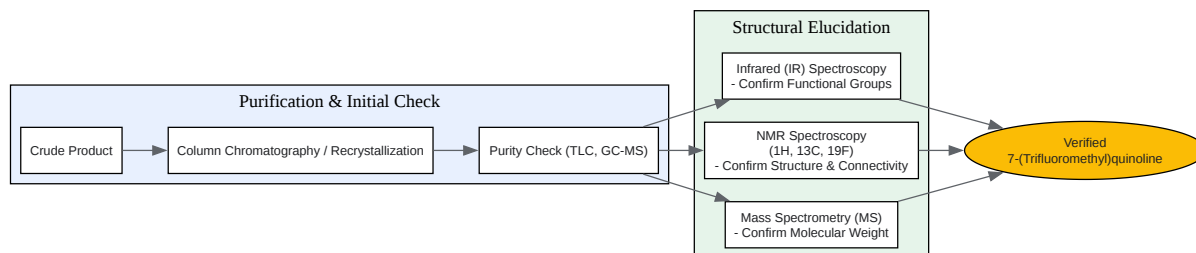
### Step 3: Dehydroxylation

- Rationale: To obtain the target **7-(Trifluoromethyl)quinoline**, the hydroxyl group at the 4-position must be removed. This can be achieved through chlorination followed by reductive dehalogenation, or other deoxygenation methods. A common method involves conversion to a 4-chloro derivative.[\[10\]](#)
- Procedure:
  - Treat the 4-hydroxy-7-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).
  - The resulting 4-chloro-7-(trifluoromethyl)quinoline can then be subjected to catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C) to yield the final product, **7-(Trifluoromethyl)quinoline**.

## Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized **7-(Trifluoromethyl)quinoline**. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

## Analytical Workflow



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Caption: A typical workflow for the analytical validation of synthesized **7-(Trifluoromethyl)quinoline**.

## Spectroscopic and Chromatographic Data Interpretation

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 197, corresponding to the molecular weight of **7-(Trifluoromethyl)quinoline**.<sup>[11][12]</sup> The fragmentation pattern would be characteristic of the quinoline ring system.<sup>[12][13]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns of these signals will be indicative of the substitution pattern on the quinoline ring.<sup>[11]</sup>
  - <sup>13</sup>C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the CF<sub>3</sub> group will appear as a quartet due to coupling with the three fluorine atoms.<sup>[11][14]</sup>
  - <sup>19</sup>F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group and will show a singlet at a characteristic chemical shift.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight.[15] A single peak in the chromatogram with the correct mass spectrum is a strong indicator of a pure sample.

## Applications in Research and Development

The unique properties imparted by the trifluoromethyl group make **7-(Trifluoromethyl)quinoline** and its derivatives valuable in several areas:

- Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug discovery, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[16][17][18] The CF<sub>3</sub> group can enhance metabolic stability and cell permeability, making **7-(Trifluoromethyl)quinoline** a key starting material for developing new therapeutic candidates.[3][4]
- Materials Science: The electron-withdrawing nature of the CF<sub>3</sub> group can be used to tune the electronic and photophysical properties of quinoline-based materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[4]

## Conclusion

**7-(Trifluoromethyl)quinoline** is a molecule of significant interest due to the advantageous properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry reactions. Robust analytical techniques are essential to ensure the identity and purity of the compound, enabling its effective use in the advancement of drug discovery and materials science. This guide provides a foundational framework for researchers to understand and utilize this important chemical entity.

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